molecular formula C23H23N3O4 B4699480 N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide

N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide

Cat. No.: B4699480
M. Wt: 405.4 g/mol
InChI Key: VMSROMGHZVOAOU-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide is a complex organic compound characterized by its benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions, optimized for large-scale synthesis. The use of ultrasonic irradiation and recoverable catalysts, such as diatomite earth@IL/ZrCl4, ensures a sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}benzamide
  • N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonylamino]benzamide

Uniqueness

N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-3-[(3,4-dimethoxyphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-20-12-11-19(14-21(20)30-2)26-23(28)25-18-10-6-9-17(13-18)22(27)24-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSROMGHZVOAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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